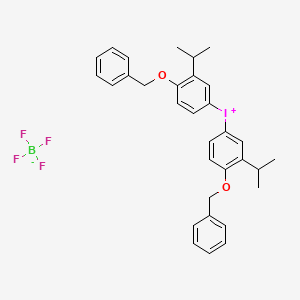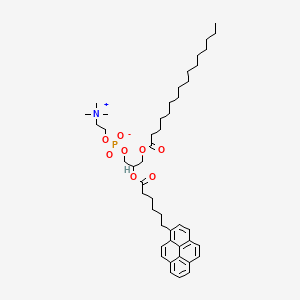
L-alpha-Phosphatidylcholine beta-(pyren-1-yl)hexanoyl-gamma-palmitoyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-alpha-Phosphatidylcholine beta-(pyren-1-yl)hexanoyl-gamma-palmitoyl is a biochemical reagent known for its unique structure and properties. This compound is a lipid molecule that incorporates a pyrene moiety, making it useful in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-alpha-Phosphatidylcholine beta-(pyren-1-yl)hexanoyl-gamma-palmitoyl involves the incorporation of a pyrene group into the phosphatidylcholine molecule. The process typically starts with the preparation of pyrene-1-yl hexanoic acid, which is then coupled with L-alpha-phosphatidylcholine under specific reaction conditions. The reaction often requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as column chromatography and recrystallization to ensure the final product meets the required standards for research applications .
Chemical Reactions Analysis
Types of Reactions
L-alpha-Phosphatidylcholine beta-(pyren-1-yl)hexanoyl-gamma-palmitoyl undergoes various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the pyrene group, altering its electronic properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrene moiety can lead to the formation of pyrene-1,6-dione, while reduction can yield pyrene-1-yl hexanol .
Scientific Research Applications
L-alpha-Phosphatidylcholine beta-(pyren-1-yl)hexanoyl-gamma-palmitoyl is widely used in scientific research due to its unique properties:
Chemistry: It serves as a fluorescent probe for studying lipid interactions and membrane dynamics.
Biology: The compound is used in cell membrane studies to investigate lipid bilayer behavior and protein-lipid interactions.
Industry: The compound is used in the development of biosensors and diagnostic tools due to its fluorescent properties
Mechanism of Action
The mechanism of action of L-alpha-Phosphatidylcholine beta-(pyren-1-yl)hexanoyl-gamma-palmitoyl involves its incorporation into lipid bilayers, where it can interact with other lipids and proteins. The pyrene moiety allows for the visualization of these interactions through fluorescence, providing insights into membrane dynamics and protein-lipid interactions. The compound’s effects are mediated through its ability to integrate into lipid membranes and alter their properties .
Comparison with Similar Compounds
Similar Compounds
L-alpha-Phosphatidylcholine: A common phospholipid found in cell membranes, lacking the pyrene moiety.
Pyrene-labeled Phospholipids: Other phospholipids labeled with pyrene groups at different positions, used for similar research applications.
Uniqueness
L-alpha-Phosphatidylcholine beta-(pyren-1-yl)hexanoyl-gamma-palmitoyl is unique due to the specific positioning of the pyrene moiety, which provides distinct fluorescent properties and allows for specific interactions with lipid bilayers. This makes it particularly useful for detailed studies of membrane dynamics and protein-lipid interactions .
Properties
IUPAC Name |
[3-hexadecanoyloxy-2-(6-pyren-1-ylhexanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H68NO8P/c1-5-6-7-8-9-10-11-12-13-14-15-16-19-25-43(48)52-35-41(36-54-56(50,51)53-34-33-47(2,3)4)55-44(49)26-20-17-18-22-37-27-28-40-30-29-38-23-21-24-39-31-32-42(37)46(40)45(38)39/h21,23-24,27-32,41H,5-20,22,25-26,33-36H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSSRHTYLXAJFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H68NO8P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
794.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methylbenzo[b]thiophen-5-amine](/img/structure/B15337917.png)



![Naphtho[2,1-d]isoxazol-3(2H)-one](/img/structure/B15337938.png)
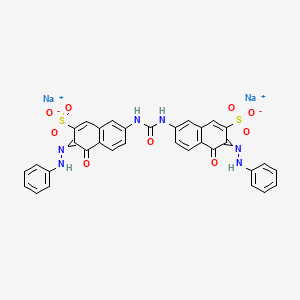
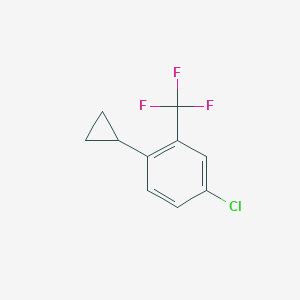


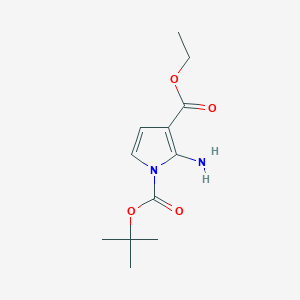
![5,6-Bis[(trimethylsilyl)ethynyl]-1,2-dihydroacenaphthylene](/img/structure/B15337995.png)
![8-(Trifluoromethoxy)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B15337996.png)
